molecular formula C10H8OS B3323765 S-(4-ethynylphenyl) ethanethioate CAS No. 170159-24-7

S-(4-ethynylphenyl) ethanethioate

Cat. No.: B3323765
CAS No.: 170159-24-7
M. Wt: 176.24 g/mol
InChI Key: SUKCGDCKAJESMC-UHFFFAOYSA-N
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Description

S-(4-ethynylphenyl) ethanethioate: is a chemical compound with the molecular formula C10H8OS. It is a white to pale yellow solid with a relatively high density and is soluble in various organic solvents such as ethanol and dimethyl sulfoxide. This compound is commonly used as a reagent or intermediate in organic synthesis reactions and has applications in material science for the preparation of materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of S-(4-ethynylphenyl) ethanethioate typically involves organic synthesis methods. One common synthetic route includes the esterification reaction of ethanethioic acid with 4-ethynylphenol. This reaction is usually carried out under acidic conditions with a catalyst to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: S-(4-ethynylphenyl) ethanethioate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the thioester group to a thiol or other reduced forms.

    Substitution: The ethynyl group can participate in substitution reactions, such as Sonogashira cross-coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts and copper iodide are typically used in Sonogashira cross-coupling reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms.

    Substitution: Various substituted phenyl derivatives depending on the reactants used.

Scientific Research Applications

Chemistry: S-(4-ethynylphenyl) ethanethioate is used as a building block in organic synthesis to create complex molecules. It is particularly valuable in the synthesis of molecular wires and other materials for electronic applications .

Biology and Medicine: In biological research, this compound can be used to study the interactions of thioesters with biological molecules. It may also serve as a precursor for the synthesis of bioactive compounds.

Industry: In the industrial sector, this compound is used in the production of materials with specific electronic properties. It is also employed in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of S-(4-ethynylphenyl) ethanethioate involves its ability to participate in various chemical reactions due to the presence of the ethynyl and thioester functional groups. These groups allow the compound to form new bonds and undergo transformations that are essential for its applications in synthesis and material science .

Molecular Targets and Pathways: The ethynyl group can interact with palladium catalysts in cross-coupling reactions, while the thioester group can undergo nucleophilic attack in substitution reactions. These interactions are crucial for the compound’s role in forming complex molecular structures .

Comparison with Similar Compounds

  • S-(4-iodophenyl) ethanethioate
  • 4-ethynylthioanisole
  • 5-ethynyl-3,3-dimethyl-2,3-dihydrobenzo[b]thiophene

Uniqueness: S-(4-ethynylphenyl) ethanethioate is unique due to its combination of an ethynyl group and a thioester group, which provides it with distinct reactivity and versatility in chemical synthesis. This combination allows it to participate in a wide range of reactions, making it a valuable intermediate in the synthesis of complex molecules and materials .

Properties

IUPAC Name

S-(4-ethynylphenyl) ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS/c1-3-9-4-6-10(7-5-9)12-8(2)11/h1,4-7H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKCGDCKAJESMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC=C(C=C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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